2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone under acidic or basic conditions, followed by cyclization and functional group modifications . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents under controlled conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-(1H-benzimidazol-2-yl)-N-(4-methoxyphenyl)acetamide
- 2-(1H-benzimidazol-2-yl)-N-(4-chlorophenyl)acetamide
- 2-(1H-benzimidazol-2-yl)-N-(4-methylphenyl)acetamide
Compared to these compounds, 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methoxyphenyl)acetamide may exhibit unique biological activities and chemical properties due to the presence of the pyrimido[1,2-a]benzimidazole core and the specific substituents on the phenyl rings .
Properties
Molecular Formula |
C25H19ClN4O3 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-33-19-11-9-18(10-12-19)27-23(31)15-29-21-7-2-3-8-22(21)30-24(32)14-20(28-25(29)30)16-5-4-6-17(26)13-16/h2-14H,15H2,1H3,(H,27,31) |
InChI Key |
MBOSTPSTRXLAPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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